Cyantraniliprole metabolite IN-RNU71
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2411514-09-3 |
|---|---|
Molecular Formula |
C19H13BrN6O2 |
Molecular Weight |
437.2 g/mol |
IUPAC Name |
2-(4-bromo-7-oxo-2,3,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)-5-cyano-N,3-dimethylbenzamide |
InChI |
InChI=1S/C19H13BrN6O2/c1-10-6-11(9-21)7-12(18(27)22-2)16(10)25-13-4-3-5-23-17(13)26-14(19(25)28)8-15(20)24-26/h3-8H,1-2H3,(H,22,27) |
InChI Key |
CHSVABOFLXYXEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N2C3=C(N=CC=C3)N4C(=CC(=N4)Br)C2=O)C(=O)NC)C#N |
Origin of Product |
United States |
Formation and Metabolic Pathways of Cyantraniliprole Metabolite In Rnu71
Abiotic Transformation Mechanisms Leading to IN-RNU71
Abiotic processes, namely photolysis and hydrolysis, play a significant role in the degradation of cyantraniliprole (B1669382) and the subsequent formation of its metabolites. These non-biological pathways are influenced by environmental factors such as sunlight and pH.
Photolytic Degradation Pathways of Cyantraniliprole and Precursor Metabolites (e.g., IN-J9Z38)
Photodegradation, or the breakdown of compounds by light, is a major pathway for the degradation of cyantraniliprole, particularly in aqueous environments and on moist soil surfaces. mda.state.mn.usfao.org Exposure to sunlight can lead to the transformation of cyantraniliprole into several photoproducts. One of the key metabolites formed through this process is IN-J9Z38. fao.org
Further photolytic degradation can then lead to the formation of IN-RNU71. fao.org Studies conducted on moist, non-sterile soil have shown that upon irradiation, cyantraniliprole degrades, leading to the formation of IN-J9Z38 as the predominant residue, with IN-RNU71 also being identified as a significant degradation product. fao.org In these soil photolysis studies, the estimated half-life for cyantraniliprole due to photolysis was 12 days. fao.org The degradation in irradiated samples was significantly faster compared to non-irradiated samples, highlighting the importance of photolysis in its transformation. fao.org In aqueous solutions, cyantraniliprole degrades rapidly via photolysis, with half-lives as short as 4-5 hours in natural water. fao.org The transformations primarily involve intramolecular rearrangements and degradations resulting from the addition of hydroxyl radicals, which lead to molecular cleavage. nih.gov
Role of Hydrolysis in the Formation of Intermediate Metabolites (e.g., IN-J9Z38) as Precursors to IN-RNU71
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another critical abiotic pathway for cyantraniliprole degradation. The rate of hydrolysis is dependent on the pH of the surrounding medium. mda.state.mn.usfao.org Cyantraniliprole is more susceptible to hydrolytic degradation under alkaline conditions. fao.org
The primary product of cyantraniliprole hydrolysis is the metabolite IN-J9Z38. fao.org This transformation involves an intramolecular cyclization. nih.gov The formation of IN-J9Z38 through hydrolysis is a key step, as this metabolite then serves as a precursor for further degradation, including the formation of IN-RNU71 through other processes. nih.gov The half-life of cyantraniliprole due to hydrolysis can range from 0.86 days at pH 9 to 222 days at pH 4, demonstrating the significant influence of pH on its stability in aquatic systems. mda.state.mn.us
| Environmental Condition | Half-life (DT50) of Cyantraniliprole | Key Metabolites Formed | Reference |
| Aqueous Photolysis (natural water) | 4-5 hours | IN-NXX69, IN-NXX70, IN-QKV54, IN-QKV55 | fao.org |
| Soil Photolysis (moist, non-sterile) | 12 days | IN-J9Z38, IN-RNU71, IN-QKV54 | fao.org |
| Hydrolysis (pH 4, 25°C) | 212 days | IN-J9Z38 | fao.org |
| Hydrolysis (pH 7, 25°C) | 212 days | IN-J9Z38 | fao.org |
| Hydrolysis (pH 9, 25°C) | 0.86 days | IN-J9Z38 | mda.state.mn.us |
Biotic Transformation Mechanisms in Environmental Compartments
Biotic transformations, driven by the metabolic activities of living organisms such as plants and microorganisms, are also crucial in the degradation of cyantraniliprole and the formation of its metabolites.
Plant Metabolism Pathways and Tissue-Specific Biotransformation Leading to IN-RNU71 Formation
Once absorbed by plants, cyantraniliprole is subject to metabolic processes that can lead to the formation of various metabolites. nih.gov In studies on tomato plants, cyantraniliprole was found to undergo biotransformation, primarily in the foliage. nih.gov
The metabolic pathway in tomato plants involves the initial transformation of cyantraniliprole into the intermediate metabolite IN-J9Z38 through ring closure. nih.gov This key intermediate, IN-J9Z38, can then undergo further biotransformation reactions. One of these subsequent reactions is the dechlorination and hydroxylation on the pyridine (B92270) ring, which leads to the formation of IN-RNU71. nih.gov While IN-RNU71 was identified as a metabolite in tomato plants, its occurrence was noted at low levels, particularly in the leaves and at trace levels in flowers. nih.govresearchgate.net This indicates that while the pathway exists in plants, IN-RNU71 is a minor metabolite in this specific plant system. The majority of the parent compound remains unmetabolized in various plant tissues. nih.gov
Microbial Degradation Contributions to IN-RNU71 Precursor Formation in Soil Systems
In soil environments, microbial activity plays a significant role in the degradation of cyantraniliprole. nih.gov The primary metabolite formed through microbial action in soil is IN-J9Z38. nih.govresearchgate.net This metabolite can be formed under both aerobic and anaerobic conditions. mda.state.mn.us
| Organism/System | Primary Transformation | Precursor Metabolite | Resulting Metabolite | Reference |
| Tomato Plants | Ring Closure | Cyantraniliprole | IN-J9Z38 | nih.gov |
| Tomato Plants | Dechlorination & Hydroxylation | IN-J9Z38 | IN-RNU71 | nih.gov |
| Soil Microorganisms (Aerobic/Anaerobic) | Degradation | Cyantraniliprole | IN-J9Z38 | mda.state.mn.usnih.gov |
Environmental Fate and Transport Dynamics of Cyantraniliprole Metabolite In Rnu71
Persistence and Degradation Kinetics in Environmental Matrices
The persistence of a chemical compound in the environment is a critical factor in assessing its potential for long-term exposure and impact. This is determined by its degradation kinetics, which can be influenced by microbial, chemical, and photochemical processes. For IN-RNU71, it is noted as a major degradate that can increase in concentration over the course of environmental fate studies, suggesting a degree of persistence. regulations.gov
Photodegradation Rates of IN-RNU71 in Aqueous and Soil Environments
Quantitative data on the photodegradation rates or quantum yields for IN-RNU71 in either aqueous solutions or on soil surfaces are not specified in the available scientific and regulatory reports. Photodegradation is a significant pathway for the degradation of cyantraniliprole (B1669382) itself, but the specific contribution of this process to the dissipation of the IN-RNU71 metabolite has not been detailed.
Influence of Environmental Factors on IN-RNU71 Degradation (e.g., moisture, temperature, pH)
While environmental factors such as soil moisture, temperature, and pH are known to significantly influence the degradation rates of pesticides and their metabolites, specific studies detailing these effects on IN-RNU71 are not present in the public domain. Research on the parent compound, cyantraniliprole, demonstrates that its degradation is affected by these variables, but this information cannot be directly extrapolated to its metabolites, which possess different chemical structures and properties.
Mobility and Distribution in Environmental Compartments
The mobility of a pesticide metabolite determines its potential to move between environmental compartments, such as from soil to water, which is largely governed by its adsorption and desorption characteristics in soil.
Adsorption and Desorption Characteristics of IN-RNU71 in Varied Soil Types
Specific studies quantifying the adsorption and desorption of IN-RNU71 in various soil types were not found in the reviewed literature. Consequently, key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the Freundlich adsorption coefficient (Kf) for this metabolite are not available. Regulatory documents have noted that three of the eight major degradates of cyantraniliprole are more mobile than the parent compound, but it is not specified if IN-RNU71 is among them. mda.state.mn.us
Interactive Table: Adsorption Coefficients for IN-RNU71 Specific experimental data for IN-RNU71 is not available in the reviewed literature. The table below is representative of the data required for such an assessment.
| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kf (µg1-1/n L1/n kg-1) | 1/n | Koc (L kg-1) |
| Data Not Available | - | - | - | - | - | - |
| Data Not Available | - | - | - | - | - | - |
| Data Not Available | - | - | - | - | - | - |
Potential for Leaching and Predicted Environmental Concentrations in Groundwater for IN-RNU71
An assessment of the leaching potential of IN-RNU71 and its Predicted Environmental Concentrations (PEC) in groundwater cannot be accurately performed without data on its persistence (DT50) and mobility (Koc). While models suggest that cyantraniliprole and its degradates have the potential to leach into groundwater, specific modeling results or monitoring data for IN-RNU71 are not provided in the available documentation. mda.state.mn.us The mobility of some major cyantraniliprole degradates is a concern for drinking water, but conservative exposure estimates by the EPA were concluded to be below levels of concern. mda.state.mn.us
Occurrence and Distribution of IN-RNU71 in Surface Water Systems
The chemical compound Cyantraniliprole is known to degrade into several products, with IN-RNU71 being identified as one of its eight major degradates. mda.state.mn.us Due to its formation from the parent compound, IN-RNU71 is anticipated to be present in aquatic environments. The mobility and persistence of Cyantraniliprole's degradation products, including IN-RNU71, are a consideration for their potential to reach surface water bodies. mda.state.mn.usregulations.gov
The primary mechanism for the introduction of Cyantraniliprole and its metabolites into surface water is through runoff from agricultural areas where the insecticide has been applied. mda.state.mn.us The high water solubility of the parent compound facilitates its movement, and by extension, the movement of its degradates, into nearby aquatic systems. mda.state.mn.us Regulatory assessments by agencies such as the U.S. Environmental Protection Agency (EPA) and the Minnesota Department of Agriculture acknowledge the potential for Cyantraniliprole and its degradates to contaminate surface water. mda.state.mn.usregulations.gov
Interactive Data Table: Expected Occurrence of IN-RNU71 in Surface Water
| Water System Type | Expected Presence | Primary Transport Mechanism | Data Availability |
| Rivers | Expected | Agricultural Runoff | No specific concentration data found |
| Lakes | Expected | Agricultural Runoff | No specific concentration data found |
| Streams | Expected | Agricultural Runoff | No specific concentration data found |
| Ponds (agricultural areas) | Expected | Agricultural Runoff | No specific concentration data found |
Detection and Presence of IN-RNU71 in Plant Tissues and Xylem Sap
Following the application of Cyantraniliprole to soil, the parent compound is absorbed by plant roots and transported systemically throughout the plant. Research on the metabolism of Cyantraniliprole in tomato plants has provided insights into the formation and distribution of its metabolites, including IN-RNU71.
Studies have confirmed the presence of IN-RNU71 in the above-ground tissues of tomato plants. Specifically, it has been detected in both leaves and flowers. In leaves, the metabolite to parent (M/P) ratio for IN-RNU71 was found to be less than 5%, indicating a relatively low concentration compared to the parent Cyantraniliprole. In flowers, IN-RNU71 was detected at only trace levels.
A key aspect of the internal transport of these compounds within the plant is their presence in the xylem sap, which is the primary conduit for water and nutrients from the roots to the shoots. In the case of Cyantraniliprole metabolites, including IN-RNU71, they were found to be undetectable in the xylem sap of tomato plants. This suggests that the transformation of Cyantraniliprole into IN-RNU71 primarily occurs within the above-ground plant tissues, such as the leaves, rather than being absorbed from the soil in its metabolized form and transported upwards.
Interactive Data Table: Detection of IN-RNU71 in Tomato Plant Tissues
| Plant Tissue | Detection Status | Relative Abundance |
| Leaves | Detected | Metabolite/Parent Ratio < 5% |
| Flowers | Detected | Trace Levels |
| Xylem Sap | Not Detected | - |
| Fruits | Not Reported | - |
| Roots | Not Reported | - |
Advanced Analytical Methodologies for Detection and Quantification of Cyantraniliprole Metabolite In Rnu71
Method Validation and Performance Characteristics for IN-RNU71 Assays
Determination of Limits of Detection (LOD) and Quantification (LOQ) for IN-RNU71 in Various Media
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For IN-RNU71, these limits have been determined in water and soil matrices using advanced analytical techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).
In water, the LOQ for IN-RNU71 has been established at 0.10 µg/L. epa.gov The LOD was reported as 0.03 µg/L in an enforcement chemistry method (ECM) and 0.20 ng/mL in an independent laboratory validation (ILV). epa.gov For soil, a validated analytical method has demonstrated an LOQ of 1.0 ppb for IN-RNU71 in a loamy sand matrix. epa.gov These low detection and quantification limits underscore the sensitivity of the developed methods for monitoring IN-RNU71 at trace levels in environmental samples.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for IN-RNU71
| Matrix | LOD | LOQ |
|---|---|---|
| Water | 0.03 µg/L | 0.10 µg/L |
| Water | 0.20 ng/mL | - |
| Soil | - | 1.0 ppb |
Assessment of Recovery Efficiencies and Precision in IN-RNU71 Analysis
The accuracy and precision of an analytical method are evaluated through recovery studies and the determination of relative standard deviation (RSD). Recovery is a measure of the analytical method's efficiency in extracting the analyte from the matrix, while precision reflects the closeness of repeated measurements.
For IN-RNU71 in a surface water matrix, mean recovery values were determined at three different fortification levels. epa.gov At 0.10 µg/L (LOQ), the mean recovery was 98% with an RSD of 5.1%. At a concentration of 1.0 µg/L, the mean recovery was also 98% with a lower RSD of 1.8%. At the highest fortification level of 10 µg/L, the mean recovery was 94% with an RSD of 5.5%. epa.gov These results, falling within the generally accepted range of 70-120% for recovery and ≤20% for RSD, indicate a high degree of accuracy and precision for the analytical method in water. epa.gov The validation of the analytical method for soil was also successful in one trial, indicating acceptable performance. epa.gov
Table 2: Recovery and Precision of IN-RNU71 in Surface Water
| Fortification Level (µg/L) | Number of Samples | Recovery Range (%) | Mean Recovery (%) | RSD (%) |
|---|---|---|---|---|
| 0.10 | 3 | 93-103 | 98 | 5.1 |
| 1.0 | 3 | 97-100 | 98 | 1.8 |
| 10 | 3 | 88-97 | 94 | 5.5 |
Mitigation of Matrix Effects in Analytical Procedures for IN-RNU71
Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, can significantly impact the accuracy of LC-MS/MS analyses. Various strategies are employed to mitigate these effects.
In the analysis of IN-RNU71 in water, matrix effects were determined to be insignificant. epa.gov However, as a precautionary measure in the enforcement chemistry method, matrix-matched standards were used for the quantification of IN-RNU71. epa.gov This approach involves preparing calibration standards in a blank matrix extract that is free of the analyte, thereby compensating for any potential signal alteration caused by the matrix components. In the independent laboratory validation, the use of solvent standards was deemed sufficient due to the insignificant matrix effects observed. epa.gov The successful validation of the analytical method for IN-RNU71 in soil also implies that any potential matrix effects were adequately addressed. epa.gov
Comparative Environmental Behavior and Interrelationships with Cyantraniliprole and Other Metabolites
Comparative Analysis of Environmental Persistence and Mobility of IN-RNU71 Versus Parent Cyantraniliprole (B1669382) and Co-occurring Degradates
The degradation of cyantraniliprole in the environment leads to a suite of metabolites that can exhibit different behaviors than the parent compound. Regulatory assessments have noted that some of cyantraniliprole's major degradates are more persistent and, in some cases, more mobile than cyantraniliprole itself. This has raised concerns about the potential for these residues to accumulate over time.
While specific quantitative data for IN-RNU71's persistence and mobility are not extensively detailed in publicly available literature, its context within the broader group of cyantraniliprole metabolites provides insight. For instance, the metabolite IN-J9Z38 is frequently studied and known to be a major and persistent product in soil and water systems. nih.gov Studies show that while cyantraniliprole's half-life in soil can range from approximately 6 to 89 days, metabolites like IN-J9Z38 can be more persistent. One study noted the half-life for IN-J9Z38 in paddy water was 10.3 days, which was longer than the 2.0–6.2 days observed for the parent compound at the same sites. fao.org
The mobility of these compounds, often indicated by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), also varies. Cyantraniliprole itself is considered to have moderate mobility, which creates potential for runoff into surface water. naturepest.com The properties of its degradates, including IN-RNU71, are critical as metabolites with higher mobility could have a greater potential to leach into groundwater.
Comparative Environmental Properties of Cyantraniliprole and Key Metabolites
| Compound | Typical Half-Life (DT50) in Soil | Typical Half-Life (DT50) in Water | Mobility Potential | Notes |
|---|---|---|---|---|
| Cyantraniliprole (Parent) | Highly variable; e.g., 5.9 days to 89 days depending on conditions. | 2.0–6.2 days in paddy water. fao.org Rapid photodegradation (7.9 hours). naturepest.com | Moderate; potential for runoff. naturepest.comherts.ac.uk | Degradation is influenced by soil type, moisture, temperature, and light. nih.govnaturepest.com |
| IN-J9Z38 | Considered a major and persistent metabolite. nih.gov | 10.3 days in one paddy water study. fao.org | Data not specified, but persistence is a key feature. | Often the primary metabolite detected in soil and water dissipation studies. |
| IN-RNU71 | Data not specified. | Data not specified. | Data not specified. | Identified as a metabolite in plant metabolism studies. nih.gov |
Elucidation of Interconversion Pathways and Dynamics within the Cyantraniliprole Metabolic Network, Specifically Involving IN-RNU71
Cyantraniliprole undergoes biotransformation in various environmental compartments, most notably in plants and soil. These processes create a complex network of interconnected metabolites.
In plants, such as tomatoes, cyantraniliprole is metabolized into a wide array of compounds. One comprehensive study tentatively identified 21 different metabolites in tomato foliage, with a smaller number found in flowers and fruits. nih.gov IN-RNU71 was among the metabolites detected in these plant tissues, confirming it as a product of plant-based metabolic pathways. researchgate.net The major transformation routes identified in this system include ring closure, N-demethylation, and glycosylation. nih.gov While cyantraniliprole remains the major residue, the presence of numerous minor metabolites like IN-RNU71 highlights the complexity of its fate within plant tissues. The relative abundance of these metabolites can vary significantly depending on the plant tissue type, its age, and the time elapsed since application. nih.govresearchgate.net
In soil, the metabolic pathway often leads to different primary products. Numerous studies have identified IN-J9Z38 as the major metabolite formed in soil. nih.govnih.gov Its formation can begin almost immediately after application, with concentrations peaking between 15 and 60 days later. nih.gov This indicates that in soil environments, the degradation pathway heavily favors the formation of IN-J9Z38. Other metabolites identified in soil and animal metabolism studies include IN-MLA84, IN-N7B69, and IN-MYX98. fao.org
Integration of IN-RNU71 Data into Theoretical Models and Predictive Frameworks for Environmental Fate
Theoretical models and predictive frameworks are essential tools for assessing the potential environmental risk of pesticides. epa.gov These models use data on a compound's persistence, mobility, and toxicity to estimate its environmental concentrations and potential exposure to non-target organisms. epa.govifremer.fr For a compound like cyantraniliprole, which produces numerous metabolites, a comprehensive risk assessment must account for the behavior of significant degradation products.
The process involves several steps:
Data Collection: Experimental data on the half-life (persistence) and sorption coefficients (mobility) of IN-RNU71 in soil and water are required.
Model Input: This data is fed into environmental fate models, such as the Pesticide in Water Calculator (PWC) or others that simulate leaching, runoff, and degradation. epa.gov
Exposure Estimation: The models predict the Estimated Environmental Concentrations (EECs) of IN-RNU71 in various environmental compartments like surface water and groundwater.
Risk Characterization: The EECs are then compared to ecotoxicological endpoints for relevant organisms to determine a risk quotient (RQ). hh-ra.org
Research Gaps and Future Directions in the Study of Cyantraniliprole Metabolite In Rnu71
Exploration of Unidentified or Minor Transformation Pathways of IN-RNU71
Current research on the metabolism of cyantraniliprole (B1669382) has successfully identified a number of its transformation products. For instance, a study on tomato plants tentatively identified 21 metabolites of cyantraniliprole, with major transformation pathways including ring closure followed by N-demethylation and glycosylation. nih.govresearchgate.netresearchgate.net Within this complex metabolic network, IN-RNU71 was detected, albeit at what was described as a negligible abundance in certain plant tissues like flowers. researchgate.net
Development of Long-Term Environmental Monitoring Protocols for IN-RNU71 and Accumulation of Baseline Data
Effective environmental monitoring is the cornerstone of pesticide regulation and management. For cyantraniliprole, studies have investigated its dissipation and the formation of its major metabolite, IN-J9Z38, in various matrices like soil and vegetables. nih.govnih.govnih.gov These studies provide valuable data on the persistence of the parent compound and its primary degradation product. However, a significant gap exists in the long-term monitoring of minor metabolites like IN-RNU71.
There is a pressing need to develop and implement specific and sensitive long-term environmental monitoring protocols for IN-RNU71. This would involve establishing standardized sampling and analytical procedures for various environmental compartments, including soil, water, and sediment, as well as in plant and animal tissues. The goal of these protocols would be to accumulate baseline data on the occurrence and concentration of IN-RNU71 in the environment. This data is essential to understand its potential for accumulation, transport, and long-term ecological impact. Without such baseline data, it is impossible to assess whether the presence of IN-RNU71 is changing over time or in response to different agricultural practices.
Innovation in Novel High-Throughput Analytical Techniques for IN-RNU71 Quantification
The quantification of pesticide residues in environmental samples is a complex analytical challenge. Current methods for the analysis of cyantraniliprole and its major metabolite IN-J9Z38 often utilize sophisticated techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method. nih.govnih.gov While these methods are highly sensitive and selective, they can be time-consuming and labor-intensive, which may not be ideal for large-scale monitoring programs.
A significant area for future research is the innovation of novel high-throughput analytical techniques specifically for the quantification of IN-RNU71. The development of such methods would enable the rapid and cost-effective analysis of a large number of samples, which is crucial for extensive environmental monitoring and for generating the large datasets needed for robust risk assessments. liverpool.ac.uk Potential avenues for innovation could include the development of automated sample preparation techniques, the use of advanced mass spectrometry platforms with faster analysis times, and the exploration of biosensor-based detection methods that could offer real-time or near-real-time monitoring capabilities.
Refinement of Environmental Fate Models for Enhanced Predictive Accuracy Regarding IN-RNU71 Dynamics
Environmental fate models are powerful tools used to predict the distribution, persistence, and concentration of chemicals in the environment. frontiersin.org These models are essential for regulatory risk assessments and for developing strategies to mitigate environmental contamination. While models exist for predicting the environmental fate of pesticides, their accuracy is highly dependent on the quality of the input data and the completeness of the processes they simulate.
Global Comparative Studies of IN-RNU71 Environmental Dynamics Across Diverse Agro-Climatic Zones
The environmental fate of pesticides can vary significantly depending on local environmental conditions. Factors such as soil type, temperature, moisture, and microbial activity all play a crucial role in the degradation and transport of these chemicals. nih.govresearchgate.net Studies on cyantraniliprole have shown that its persistence can be influenced by such factors. naturepest.com
However, there is a lack of global comparative studies that specifically investigate the environmental dynamics of IN-RNU71 across diverse agro-climatic zones. Such studies are essential to understand how different environmental conditions influence the formation, persistence, and mobility of this metabolite on a global scale. Future research should aim to establish a network of study sites in different regions of the world to monitor the fate of IN-RNU71. The data generated from these comparative studies would be invaluable for developing region-specific risk assessments and for tailoring best management practices to local conditions, ultimately leading to a more effective global stewardship of cyantraniliprole.
Q & A
Q. What analytical methods are recommended for detecting and quantifying IN-RNU71 in plant and soil matrices?
The most robust approach combines QuEChERS extraction with HPLC-MS/MS. Samples are extracted using acetonitrile, purified with PSA/C18 sorbents, and analyzed via C18 chromatography with gradient elution (0.1% formic acid/acetonitrile). Validation studies report limits of quantification (LOQs) as low as 0.0005 mg/kg, with recoveries of 76–98% and RSDs <10% . For structural confirmation, high-resolution mass spectrometry (HRMS) is critical to distinguish IN-RNU71 from isomeric metabolites, as described in studies using accurate m/z measurements and MS/MS fragmentation patterns .
Q. How does IN-RNU71’s environmental persistence compare to the parent compound, cyantraniliprole?
IN-RNU71 is classified as a major degradate with higher persistence and mobility than cyantraniliprole. Soil half-life studies show it accumulates over time due to slower degradation rates, particularly in aerobic conditions. For example, in tomato plants, IN-RNU71 forms via dechlorination/hydroxylation of intermediate metabolites (e.g., IN-J9Z38) and exhibits prolonged residue retention in plant tissues . Mobility assessments using soil column experiments indicate its leaching potential, necessitating long-term monitoring in agricultural systems .
Q. What experimental designs are optimal for tracking IN-RNU71 formation in planta?
Radiolabeled cyantraniliprole (e.g., C-labeled) is administered to plants, followed by time-course sampling of roots, stems, and leaves. Metabolites are extracted and profiled using HRMS and C tracing. Phase-I transformations (e.g., hydroxylation, dechlorination) and Phase-II conjugations (e.g., glycosylation) should be monitored, with tissue-specific distribution analyzed via autoradiography or LC-MS imaging .
Advanced Research Questions
Q. How do conflicting reports on IN-RNU71’s toxicity to non-target organisms align with regulatory risk assessments?
While some studies suggest IN-RNU71 shares toxicity mechanisms with cyantraniliprole (e.g., ryanodine receptor activation), the U.S. EPA notes no evidence of common toxic metabolites or mechanisms with other pesticides . To resolve contradictions, researchers should conduct comparative assays (e.g., honey bee acute contact toxicity tests) using purified IN-RNU71 and validate findings via transcriptomic profiling. Evidence from Eisenia fetida (earthworm) studies shows cyantraniliprole upregulates oxidative stress and metabolic genes, but IN-RNU71-specific data are lacking .
Q. What metabolic pathways dominate IN-RNU71 formation, and how do they vary across plant species?
IN-RNU71 arises primarily from dechlorination and pyridine ring hydroxylation of precursor metabolites like IN-J9Z38. In tomato plants, this occurs after cyantraniliprole undergoes ring closure and N-demethylation. Species-specific variations are observed: for instance, hydroxylation at the N-methyl group in tomato produces IN-MYX98, whereas cereals may prioritize alternative pathways. Isotopic labeling and enzyme inhibition assays (e.g., cytochrome P450 inhibitors) can clarify pathway dominance .
Q. What methodological challenges arise when quantifying IN-RNU71 in complex matrices, and how can they be mitigated?
Key challenges include matrix interference (e.g., co-eluting plant pigments) and isomeric confusion (e.g., TP651a/b). Solutions involve:
Q. How can transcriptomics elucidate IN-RNU71’s ecotoxicological impacts on soil invertebrates?
Transcriptomic workflows (RNA-seq, GO/KEGG enrichment) applied to model organisms like Eisenia fetida can identify gene networks perturbed by IN-RNU71. For example, cyantraniliprole exposure dysregulates lipid metabolism and endocrine pathways in earthworms; similar studies for IN-RNU71 should prioritize oxidative stress markers (e.g., SOD, CAT) and receptor-binding assays .
Q. What regulatory implications arise from IN-RNU71’s mobility in soil-water systems?
Regulatory frameworks require groundwater leaching potential assessments. Column studies under varying pH/OC conditions, paired with computational modeling (e.g., Pesticide Root Zone Model), are critical. Data from Zhang et al. (2013) on cyantraniliprole’s soil adsorption coefficients (Koc) should be extended to IN-RNU71, with attention to its higher mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
